ETA Receptor Selectivity Advantage
In direct radioligand binding competition assays using human recombinant ETA and ETB receptors, sitaxsentan demonstrates an ETA:ETB selectivity ratio of approximately 6,500:1 (Ki ETA = 0.43 nM), substantially exceeding that of ambrisentan (~100:1) and bosentan (~20:1) [1][2]. In an independent study using [125I]ET-1 displacement in human cell lines, sitaxsentan exhibited IC50 values of 1.4 nM for ETA and 9.8 μM for ETB, corresponding to a 7,000-fold selectivity window [3]. This degree of selectivity is pharmacologically meaningful: in a mouse model of intraluminal vascular injury, selective ETA blockade with sitaxsentan reduced neointimal lesion size, whereas combined ETA/ETB antagonism with bosentan did not produce this effect [4].
| Evidence Dimension | ETA:ETB receptor binding selectivity ratio |
|---|---|
| Target Compound Data | ~6,500:1 (Ki-based); ~7,000:1 (IC50-based) |
| Comparator Or Baseline | Ambrisentan: ~100:1; Bosentan: ~20:1 |
| Quantified Difference | Sitaxsentan exhibits 65-fold greater ETA selectivity than ambrisentan and 325-fold greater than bosentan by ratio comparison |
| Conditions | Human recombinant ETA and ETB receptor radioligand competition binding assays; [125I]ET-1 displacement in human TE-671 cells |
Why This Matters
This extreme ETA selectivity distinguishes sitaxsentan from both ambrisentan and bosentan as a research tool for interrogating ETA-specific signaling pathways without confounding ETB receptor modulation, making Sitaxsentan-13C4 Sodium essential for quantitative studies requiring molecular specificity.
- [1] European Medicines Agency. THELIN (sitaxentan): Summary of Product Characteristics. Pfizer Limited; 2011. View Source
- [2] Iglarz M, Binkert C, Morrison K, Fischli W, Clozel M. Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. J Pharmacol Exp Ther. 2008;327(3):736-745. View Source
- [3] Alomone Labs. Sitaxsentan (S-186): Product Technical Datasheet with Receptor Binding Data. View Source
- [4] Selective endothelin A receptor antagonism with sitaxentan reduces neointimal lesion size in a mouse model of intraluminal injury. J Cardiovasc Pharmacol. 2015. View Source
